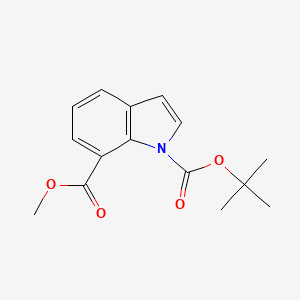

1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 7-O-methyl indole-1,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-6-5-7-11(12(10)16)13(17)19-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIINZZVXMUCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649568 | |

| Record name | 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-23-3 | |

| Record name | 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the requisite starting materials, step-by-step reaction conditions, and thorough experimental protocols. Quantitative data is presented in structured tables for clarity, and the logical flow of the synthesis is illustrated with a detailed workflow diagram.

Introduction

The indole scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents. Functionalization of the indole core at various positions is a key strategy in the development of novel therapeutics. This guide focuses on the synthesis of a dicarboxylate-substituted indole, specifically this compound. The presence of two distinct ester functionalities, a tert-butoxycarbonyl (Boc) group at the N-1 position and a methyl ester at the C-7 position, offers opportunities for selective chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules.

The proposed synthesis commences with the well-established Bartoli indole synthesis to construct the 7-bromoindole core, followed by protection of the indole nitrogen. The key C-7 functionalization is achieved through a Grignard reaction and subsequent carboxylation, followed by esterification to yield the target compound.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a four-step process. The initial step involves the creation of the 7-bromoindole intermediate via the Bartoli indole synthesis. The subsequent step is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. The third step introduces a carboxylic acid group at the 7-position. The final step is the esterification of the carboxylic acid to the corresponding methyl ester.

An In-depth Technical Guide to 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information compiled herein is for Research Use Only (RUO). Publicly available experimental data for this specific compound is limited. Portions of this guide, particularly concerning experimental protocols and potential applications, are based on established principles of organic chemistry and analogies to structurally related compounds.

Introduction

1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate is a bifunctional indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound features a tert-butoxycarbonyl (Boc) group protecting the indole nitrogen and a methyl ester at the C7-position. The Boc group enhances stability and solubility in organic solvents, while the C7-ester provides a handle for further synthetic transformations. Although specific literature on this molecule is scarce, its structure suggests it is a potentially valuable building block for the synthesis of more complex, biologically active molecules, particularly in the development of targeted therapeutics.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | Methyl 1-BOC-indole-7-carboxylate | [1] |

| CAS Number | 917562-23-3 | [1][2] |

| Molecular Formula | C₁₅H₁₇NO₄ | [1][3] |

| Molecular Weight | 275.30 g/mol | [1][3] |

| Appearance | No data available | [4] |

Proposed Synthetic Pathway and Experimental Protocol

While a specific, published synthesis for this compound was not identified, a plausible and efficient synthetic route can be proposed based on standard organic chemistry transformations. The logical precursor would be 1H-Indole-7-carboxylic acid, which can be sequentially protected and esterified.

Overall Synthesis Pathway

The proposed synthesis is a two-step process starting from 1H-Indole-7-carboxylic acid:

-

Boc Protection: Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

-

Esterification: Methyl esterification of the C7-carboxylic acid.

Figure 1: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid

-

To a solution of 1H-Indole-7-carboxylic acid (1.0 equiv.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a suitable base, for example, triethylamine (TEA, 2.5 equiv.).

-

To this stirred mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude Boc-protected intermediate. This product can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-(tert-butoxycarbonyl)-1H-indole-7-carboxylic acid (1.0 equiv.) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.

-

Add methyl iodide (CH₃I, 1.5 equiv.) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring for completion by TLC.

-

Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the final product, this compound.

Potential Applications in Drug Discovery

While no biological activities have been reported for this specific molecule, its structure is analogous to other indole derivatives used extensively in medicinal chemistry. The strategic placement of two distinct carbonyl functionalities allows for orthogonal chemical modifications.

-

Building Block for Complex Scaffolds: This compound serves as a versatile intermediate. The methyl ester at the C7 position can be hydrolyzed back to a carboxylic acid to allow for amide bond formation, or it can be reduced to a primary alcohol for further derivatization.

-

Precursor for PROTACs and Molecular Glues: The indole core is found in ligands for various protein targets. This compound could serve as a starting point for creating bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where the C7-position provides an attachment point for a linker connected to an E3 ligase-binding moiety. This is highlighted in its classification by some vendors as a "Protein Degrader Building Block"[1].

The logical workflow for utilizing such a building block in a drug discovery context is outlined below.

Figure 2: Logical workflow for derivatization in drug discovery.

Conclusion

This compound is a chemical building block with potential utility in synthetic and medicinal chemistry. Despite the current lack of comprehensive public data, its structure allows for the rational design of synthetic routes and applications. The protocols and workflows outlined in this guide provide a foundational framework for researchers to synthesize, characterize, and utilize this compound in the development of novel chemical entities for drug discovery and other scientific pursuits. Further experimental investigation is required to fully elucidate its chemical properties and biological potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 917562-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 917562-23-3,tert-butyl methyl 1H-indole-1,7-dicarboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a putative synthesis protocol, and explores its potential role in modulating cellular signaling pathways.

Core Compound Data

The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthetic and biological protocols.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1)C(=O)OC |

Putative Synthesis Protocol

Step 1: Methylation of the Indole-7-carboxylic acid

The initial step would involve the esterification of the carboxylic acid group at the 7-position of the indole ring.

-

Reactants: 7-methyl-1H-indole, Methanol (as both solvent and reactant), and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Procedure:

-

Dissolve 7-methyl-1H-indole in an excess of methanol.

-

Add a few drops of concentrated sulfuric acid to catalyze the reaction.

-

Reflux the mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a weak base, such as sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1H-indole-7-carboxylate.

-

Step 2: Boc Protection of the Indole Nitrogen

The second step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.[1]

-

Reactants: Methyl 1H-indole-7-carboxylate, Di-tert-butyl dicarbonate (Boc₂O), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]

-

Procedure:

-

Dissolve methyl 1H-indole-7-carboxylate and a catalytic amount of DMAP in anhydrous DCM.[1]

-

Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the solution at room temperature.[1]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the consumption of the starting material by TLC.[1]

-

Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.[1]

-

Potential Biological Activity and Signaling Pathways

Indole derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[2] A significant number of indole-containing molecules have been developed as kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrates, thereby regulating a multitude of cellular processes including proliferation, differentiation, and apoptosis.[2]

The diagram below illustrates a generalized kinase signaling pathway that could potentially be modulated by an indole-based inhibitor like this compound.

Caption: A generalized kinase signaling cascade and a potential point of inhibition.

The workflow for the synthesis and purification of the target compound is depicted in the following diagram.

Caption: The proposed synthetic and purification workflow for the target compound.

References

An In-depth Technical Guide to 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, a member of the versatile indole class of heterocyclic compounds. Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This document outlines the chemical identity, potential synthetic routes, and plausible biological significance of this specific dicarboxylate, drawing upon established methodologies for related indole analogues.

Chemical Identity and Properties

IUPAC Name: this compound CAS Number: 917562-23-3[4]

While detailed experimental data for this specific compound is not extensively published, its structural features—a tert-butoxycarbonyl (Boc) group at the 1-position and a methyl ester at the 7-position—suggest it is a stable intermediate amenable to further chemical modification. The Boc group serves as a common protecting group for the indole nitrogen, enhancing solubility in organic solvents and allowing for selective reactions at other positions of the indole ring.[5][6]

Table 1: Physicochemical Properties of Structurally Related Indole Dicarboxylates

| Property | 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate[7] | 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate[8] |

| Molecular Formula | C15H17NO4 | C15H17NO4 |

| Molecular Weight | 275.30 g/mol | 275.30 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl indole-1,2-dicarboxylate | 1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate |

Synthesis and Experimental Protocols

The synthesis of this compound would likely commence from a 7-substituted indole precursor. A plausible synthetic strategy involves the protection of the indole nitrogen followed by functionalization at the 7-position, or vice-versa. Below are detailed, generalized protocols adapted from the synthesis of structurally related indole derivatives.[5][6]

1. Boc Protection of the Indole Nitrogen

This is a standard procedure to protect the indole nitrogen, enhancing its stability and facilitating subsequent reactions.[6]

-

Materials: 7-Methyl-1H-indole-7-carboxylate, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Protocol:

-

Dissolve 7-Methyl-1H-indole-7-carboxylate (1.0 equiv.) in anhydrous DCM.

-

Add DMAP (0.1 equiv.).

-

Add Boc₂O (1.1-1.2 equiv.) to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Caption: Boc protection of the indole nitrogen.

2. Synthesis via Cross-Coupling Reactions

Alternatively, the target molecule can be synthesized from a halogenated precursor, such as tert-butyl 7-bromo-1H-indole-1-carboxylate, via a carbonylation reaction. While specific protocols for this transformation are not detailed in the provided results, a generalized workflow is presented based on common palladium-catalyzed carbonylation reactions.

-

Hypothetical Protocol for Carbonylation:

-

To a pressure vessel, add tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine) in methanol.

-

Purge the vessel with carbon monoxide (CO) gas and then pressurize to the desired pressure.

-

Heat the reaction mixture with stirring for several hours, monitoring by TLC or LC-MS.

-

After cooling and venting the CO, dilute the reaction mixture with an organic solvent and filter.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography.

-

Caption: Hypothetical carbonylation synthesis route.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the indole scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[1][3] Derivatives of indole have shown significant activity in several key areas of drug discovery.

Anticancer Potential: Many indole derivatives exhibit potent anticancer properties by targeting various cellular pathways.[1][3]

-

ERK Signaling Pathway: Some indole compounds have been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

-

PI3K/AKT/mTOR Pathway: This is another critical pathway in cancer that regulates cell growth and survival. Novel indole derivatives have been developed as inhibitors of this pathway.[1]

-

Tubulin Polymerization: Certain indole-containing compounds, like the vinca alkaloids, are known to inhibit tubulin polymerization, thereby arresting cell division in cancer cells.[1]

Caption: Potential anticancer signaling pathways targeted by indole derivatives.

Anti-inflammatory Activity: The indole nucleus is present in well-known anti-inflammatory drugs like indomethacin.[1] Novel derivatives often target key inflammatory pathways.

-

NF-κB Pathway: This pathway is a central regulator of inflammation, and its inhibition by indole compounds can reduce the expression of pro-inflammatory genes.[1]

-

COX-2 Pathway: Cyclooxygenase-2 (COX-2) is a key enzyme in the production of prostaglandins, which mediate inflammation. Some indole derivatives are effective COX-2 inhibitors.[1]

Herbicidal Activity: Indole-3-acetic acid is a natural plant hormone (auxin). Synthetic indole derivatives are being explored as herbicides that modulate the auxin signaling pathway, for example, by targeting the TIR1 receptor.[9]

Conclusion

This compound is a specific indole derivative for which detailed public data is sparse. However, based on the extensive research on related indole compounds, it holds potential as a valuable intermediate in the synthesis of more complex, biologically active molecules. The synthetic protocols and potential biological targets outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this and similar indole scaffolds in their scientific endeavors. The versatility of the indole ring system continues to make it a privileged structure in the quest for novel therapeutics.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 917562-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | C15H17NO4 | CID 2795473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | C15H17NO4 | CID 29946128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

Spectroscopic and Synthetic Profile of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate. These predictions are derived from data reported for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | H-4 |

| ~7.6 - 7.8 | d | 1H | H-6 |

| ~7.2 - 7.4 | t | 1H | H-5 |

| ~7.5 - 7.7 | d | 1H | H-2 |

| ~6.6 - 6.8 | d | 1H | H-3 |

| ~3.9 | s | 3H | -COOCH₃ |

| ~1.7 | s | 9H | -C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | -C OOCH₃ (ester carbonyl) |

| ~149 | N-C OO- (Boc carbonyl) |

| ~135 | C-7a |

| ~130 | C-3a |

| ~128 | C-2 |

| ~126 | C-6 |

| ~124 | C-4 |

| ~122 | C-5 |

| ~115 | C-7 |

| ~107 | C-3 |

| ~84 | -C (CH₃)₃ (Boc) |

| ~52 | -COOC H₃ |

| ~28 | -C(C H₃)₃ (Boc) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium-Strong | C-H stretch (tert-butyl) |

| ~1735 | Strong | C=O stretch (methyl ester) |

| ~1725 | Strong | C=O stretch (carbamate/Boc) |

| ~1580 | Medium | C=C stretch (aromatic) |

| ~1450 | Medium | C-H bend (tert-butyl) |

| ~1250 | Strong | C-N stretch |

| ~1150 | Strong | C-O stretch (ester and carbamate) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (calculated) | Proposed Fragment Ion | Expected Relative Abundance |

| 275 | [M]⁺ (Molecular Ion) | Low to Medium |

| 219 | [M - C₄H₈]⁺ (Loss of isobutylene) | High |

| 175 | [M - C₅H₈O₂]⁺ (Loss of the entire Boc group) | Medium to High |

| 144 | [M - C₅H₈O₂ - OCH₃]⁺ (Loss of Boc and methoxy) | Medium |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) | High (often base peak) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a compound like this compound, based on procedures for similar indole derivatives.

Synthesis Protocol: N-Boc Protection and Esterification of 7-Methylindole

-

N-Boc Protection of 7-Methyl-1H-indole:

-

To a solution of 7-methyl-1H-indole (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) at 0 °C, add a base such as sodium hydride (NaH, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-(tert-butoxycarbonyl)-7-methyl-1H-indole.

-

-

Carboxylation and Esterification at C7:

-

This is a more complex transformation that could be approached via several synthetic routes, including lithiation followed by quenching with a chloroformate, or through a palladium-catalyzed carbonylation. A possible route involves directed ortho-metalation.

-

Cool a solution of 1-(tert-butoxycarbonyl)-7-methyl-1H-indole in an anhydrous ether solvent (e.g., THF) to -78 °C under an inert atmosphere.

-

Add a strong base such as tert-butyllithium (t-BuLi, 1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Quench the reaction with an excess of methyl chloroformate.

-

Slowly warm the reaction to room temperature.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the crude product by flash column chromatography.

-

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution onto a KBr plate and allow the solvent to evaporate.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[1]

-

Data Acquisition: Obtain the mass spectrum using an Electrospray Ionization (ESI) or Electron Ionization (EI) source. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, a key intermediate in medicinal chemistry and organic synthesis. This document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a valuable building block in the development of complex pharmaceutical compounds. The presence of the methyl ester at the 7-position and the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen provides a stable and versatile scaffold for further chemical modifications. The Boc group enhances stability and solubility, while the methyl ester at C7 can be a site for further functionalization or can be a key pharmacophoric feature. This guide outlines a reliable two-step synthetic approach, beginning with the synthesis of methyl 1H-indole-7-carboxylate, followed by the N-Boc protection of the indole nitrogen.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the formation of the key intermediate, methyl 1H-indole-7-carboxylate. The subsequent step is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Retrosynthetic analysis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate

An In-depth Technical Guide to the Retrosynthetic Analysis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed retrosynthetic analysis and a proposed synthetic route for this compound, a substituted indole derivative of interest in medicinal chemistry and drug development. The strategic placement of a bulky tert-butoxycarbonyl (Boc) group on the indole nitrogen and a methyl ester at the 7-position offers a versatile scaffold for further chemical modifications.

Retrosynthetic Analysis

The retrosynthetic analysis of the target molecule, this compound (I), involves a systematic deconstruction of the molecule into simpler, readily available starting materials. The primary disconnections focus on the functional group manipulations of the N-Boc protecting group and the C-7 methyl ester, followed by the formation of the core indole structure.

A logical retrosynthetic pathway is as follows:

-

Functional Group Interconversion (FGI): The initial disconnection targets the N-tert-butoxycarbonyl (Boc) group, a common protecting group for indoles. This leads to the intermediate methyl 1H-indole-7-carboxylate (II). The introduction of a Boc group is a standard and high-yielding reaction.

-

C-O Disconnection: The next disconnection is the methyl ester at the C-7 position, which can be retrosynthetically cleaved to the corresponding carboxylic acid, 1H-indole-7-carboxylic acid (III). This suggests a forward synthesis step of esterification.

-

C-N and C-C Disconnection (Indole Ring Formation): The formation of the indole ring itself is the most complex part of the retrosynthesis. A plausible approach is to construct the indole from a suitably substituted benzene derivative. The Leimgruber-Batcho indole synthesis provides a viable route, starting from 2-methyl-3-nitrobenzaldehyde (IV). This aldehyde can be condensed with N,N-dimethylformamide dimethyl acetal to form an enamine, which is then reductively cyclized to form the indole ring. The aldehyde (IV) can be synthesized from 2-methyl-3-nitrobenzoic acid (V), which in turn is accessible from 2-methyl-3-nitroaniline (VI) via a Sandmeyer reaction.

The following diagram illustrates this retrosynthetic strategy.

Caption: .

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a multi-step forward synthesis is proposed. The workflow begins with the synthesis of the key intermediate, 1H-indole-7-carboxylic acid, followed by esterification and N-protection.

The diagram below outlines the proposed experimental workflow.

An In-depth Technical Guide to the Stability and Storage of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate. Due to the limited publicly available stability data for this specific molecule, this guide synthesizes information from safety data sheets, general chemical principles of indole derivatives and esters, and standard methodologies for stability testing.

Core Stability and Storage Recommendations

Available supplier information indicates that this compound is a crystalline solid. The primary recommendation for storage is in a well-sealed container at 2-8°C.

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential hydrolytic and oxidative degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the electron-rich indole nucleus. |

| Light | Protect from light | To prevent potential photolytic degradation. |

| Moisture | Store in a dry environment | To minimize the risk of hydrolysis of the ester functional groups. |

Potential Degradation Pathways

The chemical structure of this compound, featuring an indole core with both a tert-butyl ester and a methyl ester, suggests two primary degradation pathways: hydrolysis and oxidation.

Hydrolytic Degradation

The presence of two ester functional groups, a tert-butyl ester at the 1-position and a methyl ester at the 7-position, makes the molecule susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the tert-butyl ester is particularly labile and can be cleaved to form tert-butanol and the corresponding carboxylic acid. The methyl ester is also susceptible to acid-catalyzed hydrolysis, though generally at a slower rate than the tert-butyl ester.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, both esters can be hydrolyzed to their corresponding carboxylate salts. This reaction is typically irreversible.

Oxidative Degradation

The indole ring is an electron-rich heterocycle and is susceptible to oxidation.[1][2] Oxidation can lead to the formation of various degradation products, including oxindoles and other ring-opened species.[1][2] The reaction can be initiated by atmospheric oxygen, light, or trace metal impurities.

Below is a diagram illustrating the potential degradation pathways.

Caption: Potential Hydrolytic and Oxidative Degradation Pathways.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended.[3][4] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation kinetics.

General Experimental Workflow

The following diagram outlines a general workflow for conducting a forced degradation study.

References

An In-depth Technical Guide on the Solubility of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for understanding and determining its solubility in common organic solvents. The guide outlines the factors influencing the solubility of indole derivatives, presents a generalized table of suitable organic solvents, details a standard experimental protocol for solubility determination, and provides a visual workflow for these experimental procedures.

Introduction

This compound is a complex heterocyclic compound featuring an indole core, a common scaffold in many biologically active molecules. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a methyl ester introduces functionalities that significantly influence its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and in vitro screening in drug discovery processes.[1][2]

The Boc group is known to enhance solubility in organic solvents, a desirable characteristic for synthetic transformations.[3][4] However, the overall solubility is a balance between the contributions of the nonpolar Boc group and the polar ester and indole functionalities. This guide provides the necessary theoretical background and practical methodologies to assess the solubility of this and similar compounds.

Factors Influencing Solubility in Organic Solvents

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] Several factors can influence the solubility of this compound:

-

Polarity: The polarity of the solvent relative to the solute is the most critical factor. Polar solvents will better dissolve polar compounds, and nonpolar solvents will better dissolve nonpolar compounds.[5][6]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[5][7]

-

Molecular Structure: The presence of the bulky, nonpolar tert-butyl group will favor solubility in less polar organic solvents, while the ester and the indole's N-H group (if deprotected) can interact with more polar solvents.

-

Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome by the energy of solvation. A higher lattice energy can lead to lower solubility.

Data Presentation: A Qualitative Guide to Solvent Selection

| Solvent Name | Chemical Formula | Polarity Index | General Solubility Prediction for this compound |

| n-Hexane | C₆H₁₄ | 0.1 | Low |

| Toluene | C₇H₈ | 2.4 | Moderate to High |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Moderate to High |

| Chloroform | CHCl₃ | 4.1 | High |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | High |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High |

| Acetone | C₃H₆O | 5.1 | Moderate to High |

| Isopropanol (IPA) | C₃H₈O | 3.9 | Moderate |

| Ethanol | C₂H₅OH | 4.3 | Moderate |

| Methanol | CH₃OH | 5.1 | Low to Moderate |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | High (often used for stock solutions) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | High |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][8][9]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).[2][9]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL or mol/L) = Measured Concentration × Dilution Factor

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of factors influencing solubility.

Caption: A flowchart of the shake-flask method for solubility determination.

Caption: Key factors that determine the solubility of the target compound.

Conclusion

While direct, quantitative solubility data for this compound is not extensively published, this guide provides a robust framework for its determination and understanding. By considering the principles of solubility and employing standardized methodologies such as the shake-flask method, researchers can generate reliable data essential for the advancement of their research and development activities. The provided protocols and workflows are intended to be a valuable resource for scientists working with this and structurally related compounds.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 8. scribd.com [scribd.com]

- 9. bioassaysys.com [bioassaysys.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 7-Substituted Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds under mild conditions.[2][3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][4] Functionalization at the C7 position of the indole ring is of significant interest for the development of novel therapeutics.[2]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of a 7-halo-1H-indole derivative, specifically focusing on a substrate bearing a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, such as tert-Butyl 7-bromo-1H-indole-1-carboxylate. The Boc group enhances stability, solubility, and can prevent side reactions related to the acidic N-H proton of the indole.[2][4] The bromine atom at the C7 position serves as a reactive handle for the cross-coupling reaction.[2] Subsequent modification of the resulting 7-aryl-1-(tert-butoxycarbonyl)-1H-indole can lead to a variety of functionalized indole derivatives, including the target molecule 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate, through further synthetic steps.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of tert-Butyl 7-bromo-1H-indole-1-carboxylate with an arylboronic acid is as follows:

Caption: General Suzuki-Miyaura coupling reaction.

Quantitative Data Summary

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize typical reaction parameters for the Suzuki coupling of 7-bromoindole derivatives.

Table 1: Typical Reaction Components and Conditions

| Parameter | Description | Typical Values |

| Indole Substrate | tert-Butyl 7-bromo-1H-indole-1-carboxylate | 1.0 equivalent |

| Boronic Acid | Aryl- or heteroarylboronic acid | 1.2 - 1.5 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) precatalysts | 3 - 10 mol% |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 4.0 equivalents |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME, DMF | - |

| Temperature | Reaction temperature | 80 - 120 °C |

| Reaction Time | Duration of the reaction | 2 - 24 hours |

Table 2: Representative Examples with Yields

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | DME | 85 | 16 | 78 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | H₂O | 120 (Microwave) | 1.5 | 88 |

Experimental Protocols

The following is a detailed protocol for a typical Suzuki-Miyaura coupling reaction of tert-Butyl 7-bromo-1H-indole-1-carboxylate with an arylboronic acid.

Materials:

-

tert-Butyl 7-bromo-1H-indole-1-carboxylate

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate [K₂CO₃])

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-Butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[5]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5][6]

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[6] The typical concentration of the reaction is between 0.1 and 0.5 M.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5][6]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[6]

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (typically 2-3 times).[6]

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5][6]

-

Concentration: Filter the mixture and concentrate the organic layer under reduced pressure.[5][6]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 7-aryl-1-(tert-butoxycarbonyl)-1H-indole.[6]

-

Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Visualizations

Experimental Workflow

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-1H-indole derivatives from the corresponding 7-bromo-1H-indoles. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products.[1] The protocol provided in these application notes serves as a robust starting point for the synthesis of diverse libraries of functionalized indoles, which are valuable intermediates in the drug discovery and development process.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1] This methodology has become indispensable in medicinal chemistry and drug development for the synthesis of aryl amines, which are prevalent in a vast array of pharmaceuticals.[2][3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination specifically tailored to 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate derivatives. The indole scaffold is a privileged structure in numerous biologically active compounds, and the ability to functionalize the C7 position with a variety of amino groups opens up extensive possibilities for generating novel molecular entities with potential therapeutic applications.

The reaction involves the coupling of a halo-indole derivative, such as 7-bromo-1-(tert-butoxycarbonyl)-1H-indole-7-carboxylate, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and accommodating a broad range of substrates.[4][5]

Reaction Components and Conditions

Successful Buchwald-Hartwig amination of this compound derivatives relies on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction components and conditions.

| Component | Example | Typical Concentration/Loading | Role | Key Considerations |

| Substrate | tert-Butyl 7-bromo-1H-indole-1-carboxylate | 1.0 equiv | Aryl halide source | The reactivity of the halide is typically I > Br > Cl. The Boc protecting group on the indole nitrogen enhances stability and influences electronic properties. |

| Amine | Primary or secondary alkyl or aryl amines | 1.1 - 1.5 equiv | Nucleophile | The nature of the amine (aliphatic vs. aromatic, primary vs. secondary, sterically hindered) will influence the choice of ligand and reaction conditions. |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | 1-5 mol % | Catalyst | Pd(0) is the active catalytic species. Pd(II) precursors are reduced in situ. Various generations of precatalysts are available, offering improved stability and activity. |

| Ligand | Xantphos, XPhos, RuPhos, DavePhos | 1.1 - 2.2 equiv relative to Pd | Supports and activates the Pd catalyst | The choice of ligand is crucial and depends on the specific substrates. Bulky, electron-rich phosphine ligands are often effective.[3] |

| Base | Cs₂CO₃ (Cesium carbonate), K₂CO₃ (Potassium carbonate), K₃PO₄ (Potassium phosphate), NaOtBu (Sodium tert-butoxide), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1.5 - 2.5 equiv | Promotes deprotonation of the amine | The strength and solubility of the base are important factors. Strong, non-nucleophilic bases are generally preferred.[4] |

| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous | Reaction medium | The solvent must be anhydrous and capable of dissolving the reactants. Its polarity can influence the reaction rate and outcome. |

| Temperature | 80 - 110 °C | - | Provides energy for the reaction | Higher temperatures are often required, but should be optimized to avoid decomposition of sensitive substrates. |

| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents oxidation of the catalyst and ligands | It is critical to exclude oxygen and moisture from the reaction. |

Experimental Protocols

The following is a general procedure for the Buchwald-Hartwig amination of a 7-bromo-1-(tert-butoxycarbonyl)-1H-indole derivative. This protocol should be optimized for specific substrates and scales.

Materials:

-

tert-Butyl 7-bromo-1H-indole-1-carboxylate

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon) supply

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 2 mol % Pd₂(dba)₃), the phosphine ligand (e.g., 4.4 mol % Xantphos), and the base (e.g., 2.0 equiv Cs₂CO₃) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

-

Addition of Reactants: Add the tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv) and the amine (1.2 equiv) to the reaction vessel.

-

Addition of Solvent: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1-0.2 M with respect to the indole substrate).

-

Reaction Setup: Seal the reaction vessel and, if not in a glovebox, purge with an inert gas for 5-10 minutes.

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with the same organic solvent.

-

Wash the combined organic filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-amino-1H-indole-1,7-dicarboxylate derivative.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination process.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Notes and Protocols for Sonogashira Coupling of 7-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of substituted indoles, which are key structural motifs in many biologically active compounds and functional materials. This document provides detailed application notes and protocols for the Sonogashira coupling of 7-substituted indoles.

Introduction

The functionalization of the indole scaffold, particularly at the C7 position, is crucial for the development of novel therapeutic agents and advanced materials. The Sonogashira coupling offers a direct and efficient route to introduce alkyne moieties at this position, providing a versatile handle for further chemical transformations. The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[1] Recent advancements have also led to the development of copper-free Sonogashira coupling conditions.[2][3]

The choice of catalyst, ligand, base, solvent, and reaction temperature is critical for achieving high yields and selectivity in the Sonogashira coupling of 7-substituted indoles. The reactivity of the 7-haloindole can vary significantly depending on the nature of the halogen (I > Br > Cl) and the presence of other substituents on the indole ring.[1]

Reaction Mechanism and Workflow

The catalytic cycle of the Sonogashira coupling generally involves two interconnected cycles: a palladium cycle and a copper cycle.

Caption: General mechanism of the Sonogashira coupling reaction.

A typical experimental workflow for the Sonogashira coupling of a 7-haloindole is outlined below.

Caption: Experimental workflow for Sonogashira coupling.

Quantitative Data Summary

The following tables summarize various conditions reported for the Sonogashira coupling and related C-H alkynylation reactions to produce 7-substituted indoles.

Table 1: Sonogashira Coupling Conditions for 7-Haloindoles

| Entry | 7-Substituted Indole | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromo-2-methyl-6-iodoaniline | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT | 3 | 95 | [4] |

| 2 | 7-Iodoindole (hypothetical) | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 80 | 6 | ~90 | General Protocol |

| 3 | 7-Bromoindole (hypothetical) | 1-Octyne | Pd(dppf)Cl₂, CuI | DIPA | Toluene | 100 | 12 | ~85 | General Protocol |

Note: Specific examples for 7-haloindoles are limited in the immediate literature; some conditions are based on general protocols for similar aryl halides.

Table 2: Palladium-Catalyzed C-H Alkynylation of Indoles at the C7 Position

This alternative approach directly couples indoles with bromoalkynes.

| Entry | Indole Substrate | Bromoalkyne | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Methylindole | 1-Bromo-2-phenylacetylene | Pd(OAc)₂ / P(2-furyl)₃ | CsOAc | Toluene | 120 | 24 | 75 |

| 2 | Indole | 1-Bromo-2-phenylacetylene | Pd(OAc)₂ / P(2-furyl)₃ | CsOAc | Toluene | 120 | 24 | 68 |

| 3 | 1-Methyl-5-methoxyindole | 1-Bromo-2-phenylacetylene | Pd(OAc)₂ / P(2-furyl)₃ | CsOAc | Toluene | 120 | 24 | 82 |

| 4 | 1-Methylindole | 1-Bromo-1-octyne | Pd(OAc)₂ / P(2-furyl)₃ | CsOAc | Toluene | 120 | 24 | 65 |

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of 7-Iodoindole with a Terminal Alkyne (Classical Conditions)

This protocol is a representative procedure based on standard Sonogashira conditions.

Materials:

-

7-Iodo-1H-indole

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous, degassed solvent (e.g., DMF or THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 7-iodo-1H-indole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

-

Seal the flask with a septum and evacuate and backfill with argon three times.

-

Add anhydrous and degassed solvent (5 mL) via syringe.

-

Add triethylamine (2.0 mmol, 2.0 equiv) to the mixture via syringe.

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 7-alkynyl-1H-indole.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of 7-Bromoindole with a Terminal Alkyne

This protocol is adapted from general copper-free Sonogashira conditions.[2]

Materials:

-

7-Bromo-1H-indole

-

Terminal alkyne (e.g., 1-Octyne)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos or XPhos)

-

Inorganic base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube, combine 7-bromo-1H-indole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

-

Add the inorganic base (2.0 mmol, 2.0 equiv).

-

Seal the tube, and evacuate and backfill with argon.

-

Add the anhydrous, degassed solvent (5 mL) followed by the terminal alkyne (1.5 mmol, 1.5 equiv).

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite, washing with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the pure 7-alkynyl-1H-indole.

Protocol 3: Palladium-Catalyzed C-H Alkynylation of an Indole to Synthesize a 7-Alkynylindole

This protocol is based on a direct C-H activation approach.

Materials:

-

Indole (e.g., 1-Methylindole)

-

Bromoalkyne (e.g., 1-Bromo-2-phenylacetylene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(2-furyl)phosphine (P(2-furyl)₃)

-

Cesium acetate (CsOAc)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a sealed tube, add the indole (0.5 mmol), bromoalkyne (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), P(2-furyl)₃ (0.05 mmol, 10 mol%), and CsOAc (1.0 mmol, 2.0 equiv).

-

Evacuate and backfill the tube with argon.

-

Add anhydrous toluene (2 mL).

-

Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the 7-alkynylindole.

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalyst loading, base, solvent, temperature, and reaction time, may need to be optimized for specific substrates and desired outcomes. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

Application Notes and Protocols: 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate in Medicinal Chemistry

Introduction

While specific data for 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate is not extensively available in the reviewed literature, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. The closely related analogue, tert-butyl 7-bromo-1H-indole-1-carboxylate, serves as a versatile building block for the synthesis of complex, biologically active molecules.[1][2] This document will leverage the well-documented applications of this bromo-analogue to illustrate the potential utility of this compound in drug discovery and development. The presence of two modifiable positions, the C7-carboxylate and the N1-Boc protecting group, allows for the generation of diverse molecular libraries for screening against various biological targets.

The indole core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous signaling molecules like serotonin.[1] Functionalization at the C7 position, in particular, allows for the introduction of various substituents that can modulate the pharmacological properties of the resulting compounds. The tert-butoxycarbonyl (Boc) group on the indole nitrogen provides stability during synthetic transformations and can be readily removed under acidic conditions.[1]

Key Synthetic Applications

The primary utility of indole-1,7-dicarboxylate derivatives in medicinal chemistry lies in their ability to undergo a variety of cross-coupling reactions to introduce diverse functionalities at the C7 position. The following protocols are based on established methods for the related 7-bromoindole derivative and are expected to be adaptable for the 7-methoxycarbonyl analogue.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of many pharmaceutical agents.

1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the indole scaffold and various aryl or heteroaryl boronic acids or esters. This is particularly important for synthesizing biaryl structures, which are common motifs in biologically active compounds.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

A mixture of the indole-7-carboxylate (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) is placed in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction vessel is degassed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Indole Substrate | 1-tert-Butyl 7-bromo-1H-indole-1-carboxylate (as a proxy) |

| Coupling Partner | Aryl/Heteroaryl boronic acid or ester (1.2-1.5 equiv.) |

| Catalyst | Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.) |

| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) |

| Solvent | 1,4-dioxane/water, toluene/water, or DMF |

| Temperature | 80 °C to 120 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, allowing for the synthesis of 7-aminoindole derivatives. These derivatives are important pharmacophores in many biologically active compounds.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3]

A mixture of the indole-7-carboxylate (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.) is suspended in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. The reaction vessel is sealed and heated under an inert atmosphere at a temperature between 80 °C and 110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up and the product is purified by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Indole Substrate | 1-tert-Butyl 7-bromo-1H-indole-1-carboxylate (as a proxy) |

| Coupling Partner | Primary or secondary amine (1.2-1.5 equiv.) |

| Catalyst | Pd₂(dba)₃ (0.02-0.05 equiv.) |

| Ligand | Xantphos or BINAP (0.04-0.1 equiv.) |

| Base | NaOtBu or Cs₂CO₃ (1.5-2.0 equiv.) |

| Solvent | Toluene or 1,4-dioxane (anhydrous, deoxygenated) |

| Temperature | 80 °C to 110 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

Workflow and Signaling Pathway Diagrams

To visualize the synthetic utility and potential biological relevance of functionalized indoles, the following diagrams are provided.

Caption: Synthetic workflow for generating diverse C7-functionalized indoles.

Caption: Potential mechanism of action for a 7-aryl-indole as a kinase inhibitor.[1]

While direct experimental data on this compound is limited, its structural features strongly suggest its utility as a versatile intermediate in medicinal chemistry. By leveraging established synthetic protocols for analogous compounds, researchers can access a wide array of novel indole derivatives for biological screening. The ability to readily functionalize the C7 position through robust cross-coupling reactions provides a powerful platform for the development of new therapeutic agents targeting a range of diseases. The protocols and conceptual frameworks presented here offer a starting point for the exploration of this promising chemical scaffold in drug discovery programs.

References

Use of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate as a versatile building block in organic synthesis. While direct literature on this specific compound is limited, its structure allows for a variety of synthetic transformations, which are outlined below based on established indole chemistry.

Introduction

This compound is a bifunctional indole derivative poised for application in the synthesis of complex heterocyclic molecules. The presence of a tert-butoxycarbonyl (Boc) group on the indole nitrogen provides stability and influences regioselectivity in subsequent reactions, while the methyl ester at the 7-position serves as a handle for further functionalization. This combination makes it a potentially valuable intermediate in the synthesis of pharmaceutical agents and other biologically active compounds.

Synthesis of this compound

The synthesis of the title compound can be achieved in a two-step process starting from the commercially available 3-methyl-2-nitrobenzoic acid. The first step involves the synthesis of methyl 1H-indole-7-carboxylate, followed by the protection of the indole nitrogen with a Boc group.

Step 1: Synthesis of Methyl 1H-indole-7-carboxylate

This synthesis follows a modified Batcho-Leimgruber indole synthesis.[1]

-

Reaction Scheme:

-

Esterification of 3-methyl-2-nitrobenzoic acid.

-

Reaction with dimethylformamide dimethyl acetal (DMFDMA).

-

Reductive cyclization to form the indole ring.

-

-

Experimental Protocol:

-

Esterification: To a solution of 3-methyl-2-nitrobenzoic acid (40 mmol) in methanol (80 mL), add concentrated sulfuric acid (1.0 mL). Heat the mixture at reflux for 30 hours. After cooling, concentrate the solution to approximately 45 mL and cool to crystallize the product, methyl 3-methyl-2-nitrobenzoate.

-

Enamine Formation: A mixture of methyl 3-methyl-2-nitrobenzoate (20 mmol), dimethylformamide dimethyl acetal (30 mmol), and pyrrolidine (30 mmol) in DMF (15 mL) is heated at 135-140 °C for 25-28 hours. After the reaction, the solvent and excess reagents are removed under reduced pressure to yield the crude enamine, which is used directly in the next step.

-

Reductive Cyclization: To a mixture of ethanol (40 mL) and glacial acetic acid (40 mL), add the crude enamine (19 mmol) and iron powder (179 mmol). Stir the mixture for 2 hours. After the reaction, filter the mixture and add water (150 mL) to the filtrate. Extract the aqueous layer twice with toluene (45 mL each). Wash the combined toluene layers with water until neutral, then partially evaporate the toluene under reduced pressure and cool to crystallize methyl 1H-indole-7-carboxylate.[1]

-

Step 2: N-Boc Protection

-

Reaction Scheme:

-

Reaction of methyl 1H-indole-7-carboxylate with di-tert-butyl dicarbonate (Boc)₂O.

-

-

Experimental Protocol:

-

To a solution of methyl 1H-indole-7-carboxylate (1.0 equiv.) in anhydrous dichloromethane or THF, add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) to the mixture at room temperature.